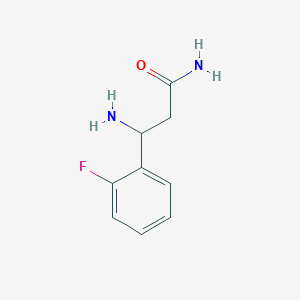
3-Amino-3-(2-fluorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(2-fluorophenyl)propanamide: is an organic compound with the molecular formula C9H11FN2O and a molecular weight of 182.19 g/mol . This compound is characterized by the presence of an amino group, a fluorophenyl group, and a propanamide moiety. It is primarily used in research and development settings, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2-fluorophenyl)propanamide typically involves the reaction of 2-fluorobenzaldehyde with nitromethane to form 2-fluoro-β-nitrostyrene. This intermediate is then reduced to 2-fluoro-β-phenylethylamine, which is subsequently acylated with a suitable acylating agent to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group in 3-Amino-3-(2-fluorophenyl)propanamide can undergo oxidation reactions to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are frequently employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted fluorophenyl derivatives .
Scientific Research Applications
Chemistry: 3-Amino-3-(2-fluorophenyl)propanamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe in biochemical assays .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- 3-Amino-3-(2-chloro-6-fluorophenyl)-N-methylpropanamide
- 3-Amino-3-(4-fluorophenyl)-N-(2-pyridinylmethyl)propanamide
- 3-Amino-N-cyclopentyl-3-(4-fluorophenyl)propanamide
Uniqueness: 3-Amino-3-(2-fluorophenyl)propanamide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct pharmacological and biochemical properties compared to its analogs .
Biological Activity
3-Amino-3-(2-fluorophenyl)propanamide is a compound of interest due to its potential pharmacological applications. Its structural characteristics suggest possible interactions with biological targets, making it a candidate for various therapeutic uses. This article reviews its biological activity, focusing on antibacterial properties, its role as an enzyme substrate, and implications in disease treatment.
Chemical Structure and Properties
The chemical formula for this compound is C10H12FN2O, featuring a fluorinated phenyl group which may enhance its biological activity compared to non-fluorinated analogs. The presence of the amino group allows for hydrogen bonding, potentially increasing affinity for biological targets.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown that this compound can inhibit the growth of various Gram-positive and Gram-negative bacteria.
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | <125 µg/mL |
| Pseudomonas aeruginosa | 150 µg/mL |
| Staphylococcus aureus | 75 µg/mL |
| Enterococcus faecalis | 125 µg/mL |
These results suggest that the compound may be effective against common pathogens responsible for respiratory and urinary tract infections .
Enzyme Interaction
This compound has been utilized as a substrate in biochemical assays to detect β-alanyl aminopeptidase activity, particularly in pathogens like Pseudomonas aeruginosa. This enzyme is crucial for the hydrolysis of amino acids from protein substrates, making it a target for diagnostic applications in cystic fibrosis patients. The compound's interaction leads to the generation of volatile organic compounds that can be detected with high sensitivity .
Case Studies and Research Findings
- Antibacterial Efficacy : A study conducted on various derivatives of alkaloids showed that compounds similar to this compound demonstrated potent antibacterial activity with MIC values significantly lower than those of standard antibiotics . This highlights the potential for developing new antibacterial agents based on its structure.
- Diagnostic Applications : The use of this compound as a substrate for detecting bacterial infections offers a rapid diagnostic tool. In clinical settings, it was shown to achieve a detection rate of 95% within 8 hours, which is critical for timely treatment decisions in patients with cystic fibrosis .
Properties
Molecular Formula |
C9H11FN2O |
|---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
3-amino-3-(2-fluorophenyl)propanamide |
InChI |
InChI=1S/C9H11FN2O/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13) |
InChI Key |
JJVUNRDKIYVUFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)N)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















